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Introduction
Gadoxetic acid (Gd-EOB-DTPA), a hepatocyte-specific magnetic resonance imaging (MRI)

contrast agent, has emerged as a valuable tool for both the morphological and functional

assessment of the liver.[1] Approximately 50% of the injected dose is selectively taken up by

functional hepatocytes, a process primarily mediated by organic anion transporting

polypeptides (OATPs), specifically OATP1B1 and OATP1B3, located on the sinusoidal

membrane of hepatocytes.[1][2][3] Subsequent excretion into the bile is facilitated by multidrug

resistance-associated protein 2 (MRP2).[1][3]

The quantitative analysis of Gadoxetic acid uptake provides a non-invasive method to assess

liver function, which is crucial in various clinical scenarios, including the evaluation of chronic

liver disease, prediction of post-hepatectomy liver failure, and monitoring treatment response.

[1][4][5] Furthermore, in drug development, understanding the interaction of new chemical

entities with OATP1B1 and OATP1B3 is critical, as inhibition of these transporters can lead to

significant drug-drug interactions (DDIs).[6][7]

These application notes provide detailed protocols for the quantitative analysis of Gadoxetic
acid uptake in both in vitro and in vivo settings, along with a compilation of relevant quantitative

data to support experimental design and data interpretation.
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Cellular Uptake and Efflux Pathway of Gadoxetic
Acid
The transport of Gadoxetic acid into and out of hepatocytes is a multi-step process involving

specific transporters. The following diagram illustrates the key players in this pathway.
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Figure 1: Cellular transport pathway of Gadoxetic acid in hepatocytes.

Quantitative Data Summary
The following tables summarize key quantitative parameters for the interaction of Gadoxetic
acid and other compounds with OATP1B1 and OATP1B3 transporters.

Table 1: Kinetic Parameters for OATP1B1- and
OATP1B3-Mediated Uptake

Compound Transporter Km (µM)
Vmax
(pmol/min/
mg protein)

Cell System Reference

Estradiol-

17β-

glucuronide

OATP1B1 6.3 ± 1.2 460 ± 96 HEK293 [8]

Pravastatin OATP1B1 - - HEK293 [8]

Rosuvastatin OATP1B1 - - HEK293 [3]

Atorvastatin OATP1B1 - - HEK293 [9]

Fluo-3
OATP1B1/1B

3
- - CHO [10]

Fluorescein-

methotrexate

(FMTX)

OATP1B1/1B

3
- - CHO [10][11]

Note: "-" indicates data not specified in the cited sources.

Table 2: IC50 Values for Inhibition of OATP1B1 and
OATP1B3
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Inhibitor Transporter Substrate IC50 (µM) Cell System Reference

Rifamycin SV OATP1B1

Estradiol-

17β-

glucuronide

0.23 ± 0.07 HEK293 [8]

Bezafibrate OATP1B1

Estradiol-

17β-

glucuronide

16 HEK293 [8]

Gemfibrozil OATP1B1

Estradiol-

17β-

glucuronide

27 HEK293 [8]

Rifampin OATP1B1

Estradiol-

17β-

glucuronide

0.79 - [2]

Rifampin OATP1B1 Pravastatin 0.14 - [2]

Cyclosporin A OATP1B1 Atorvastatin 1.88 HEK293 [9]

Gemfibrozil OATP1B1 Atorvastatin 156.2 HEK293 [9]

Lopinavir OATP1B1 Atorvastatin 0.74 HEK293 [9]

Atazanavir OATP1B1 Atorvastatin - HEK293 [9]

Amprenavir OATP1B1 Atorvastatin 16.80 HEK293 [9]

Estropipate OATP1B1 FMTX 0.06 CHO [12]

Estropipate OATP1B3 FMTX 19.3 CHO [12]

Ursolic acid OATP1B1 FMTX 12.5 CHO [12]

Ursolic acid OATP1B3 FMTX 2.3 CHO [12]

Note: "-" indicates data not specified in the cited sources.

Table 3: In Vivo Pharmacokinetic Parameters of
Gadoxetic Acid Uptake
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Parameter Description
Value (mean ±
SD)

Units Reference

ki
Hepatocyte

uptake rate
0.22 ± 0.05 min-1 [13]

kef
Hepatocyte efflux

rate
0.017 ± 0.006 min-1 [13]

Fp Total plasma flow 1.00 ± 0.27 mL/min per mL [13]

Ve
Extracellular

space fraction
0.20 ± 0.05 mL/mL [13]

fa
Arterial flow

fraction
0.17 ± 0.12 - [13]

Experimental Protocols
In Vitro OATP1B1/1B3 Uptake and Inhibition Assays
This protocol is adapted from methodologies using HEK293 or CHO cells stably expressing

OATP1B1 or OATP1B3.[3][8][11][14][15]
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In Vitro OATP1B1/1B3 Assay Workflow

Seed OATP1B1/1B3-expressing and wild-type cells in 24- or 96-well plates

Culture for 48 hours to confluence

(Optional) Treat with 5mM sodium butyrate for 24 hours to induce gene expression

Wash cells with pre-warmed uptake buffer

Pre-incubate with buffer for 15 minutes

Initiate uptake with buffer containing Gadoxetic acid (or other substrate) ± inhibitor

Incubate for a defined time (e.g., 2-30 minutes) at 37°C

Stop uptake by washing with ice-cold buffer

Lyse cells (e.g., with 0.5% Triton X-100)

Quantify intracellular substrate concentration (e.g., LC-MS/MS or fluorescence)

Normalize to protein concentration

Calculate net uptake (OATP-expressing cells - wild-type cells)

Click to download full resolution via product page

Figure 2: General workflow for in vitro OATP1B1/1B3 uptake and inhibition assays.
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Materials:

OATP1B1 or OATP1B3 stably transfected cells (e.g., HEK293 or CHO)

Wild-type (mock-transfected) cells as a negative control

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

Poly-D-lysine coated 24- or 96-well plates

Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or 116.4 mM NaCl, 5.3 mM KCl,

1 mM NaH2PO4, 0.8 mM MgSO4, 5.5 mM D-glucose, and 20 mM HEPES, pH 7.4)[11][14]

[15]

Gadoxetic acid or other probe substrate (e.g., Estradiol-17β-glucuronide, rosuvastatin,

atorvastatin, fluorescein-methotrexate)[3][8][9][11]

Test inhibitors and known inhibitors (e.g., rifampicin, cyclosporine A)

Lysis buffer (e.g., 0.5% Triton X-100 in PBS)

BCA protein assay kit

Detection system (e.g., LC-MS/MS, fluorescence plate reader)

Protocol:

Cell Seeding: Seed OATP-expressing and wild-type cells at an appropriate density (e.g.,

25,000 cells/well for a 24-well plate) in poly-D-lysine coated plates.[15]

Cell Culture: Culture the cells for 48 hours at 37°C and 5% CO2 until they reach confluence.

Induction (Optional): For some cell lines, transporter expression can be enhanced by treating

with 5 mM sodium butyrate for 24 hours prior to the assay.[15]

Preparation: On the day of the experiment, wash the cell monolayers twice with pre-warmed

(37°C) uptake buffer.
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Pre-incubation: Add fresh uptake buffer to each well and pre-incubate for 15 minutes at 37°C

to allow the cells to equilibrate.

Uptake Initiation:

Substrate Uptake Assay: Aspirate the pre-incubation buffer and add the uptake buffer

containing various concentrations of Gadoxetic acid (or other substrate) to determine Km

and Vmax.

Inhibition Assay: Aspirate the pre-incubation buffer and add the uptake buffer containing a

fixed concentration of the substrate and varying concentrations of the test inhibitor to

determine the IC50 value.

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 2-30 minutes). The

incubation time should be within the linear range of uptake.

Uptake Termination: Rapidly terminate the uptake by aspirating the substrate solution and

washing the cells three times with ice-cold uptake buffer.

Cell Lysis: Lyse the cells by adding lysis buffer and incubating on a plate shaker for 30

minutes.[15]

Quantification:

Transfer the lysate to a new plate for analysis.

Quantify the intracellular concentration of the substrate using a validated analytical

method (e.g., LC-MS/MS for non-labeled compounds, scintillation counting for

radiolabeled compounds, or a fluorescence plate reader for fluorescent substrates).

Determine the protein concentration in each well using a BCA assay for normalization.

Data Analysis:

Calculate the uptake rate (e.g., in pmol/mg protein/min).

Determine the net uptake by subtracting the uptake in wild-type cells from that in OATP-

expressing cells.
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For kinetic studies, plot the net uptake rate against the substrate concentration and fit the

data to the Michaelis-Menten equation to determine Km and Vmax.

For inhibition studies, plot the percentage of inhibition against the inhibitor concentration

and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Quantification using Dynamic Contrast-
Enhanced MRI (DCE-MRI)
This protocol outlines the general steps for quantifying Gadoxetic acid uptake in the liver using

DCE-MRI and pharmacokinetic modeling.
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In Vivo Gadoxetic Acid DCE-MRI Workflow

Patient Preparation and Positioning

Acquire Pre-contrast T1 maps

Administer Gadoxetic acid (e.g., 0.025 mmol/kg)

Dynamic T1-weighted imaging during arterial, portal venous, and transitional phases

Acquire Post-contrast T1 maps in the hepatobiliary phase (e.g., 20 min)

Image Processing: Motion correction, ROI placement (liver, aorta, portal vein)

Derive Arterial Input Function (AIF) and Portal Venous Input Function (PVIF) from dynamic data

Convert signal intensity to Gadoxetic acid concentration

Fit concentration-time curves to a pharmacokinetic model (e.g., dual-input two-compartment model)

Estimate quantitative parameters (k_in, k_out, etc.)

Click to download full resolution via product page

Figure 3: Workflow for quantitative analysis of Gadoxetic acid uptake using DCE-MRI.
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Protocol:

Patient Preparation: Ensure the patient has fasted for at least 4 hours to minimize

gallbladder contraction and has no contraindications to gadolinium-based contrast agents.

Imaging Protocol:

Perform pre-contrast T1 mapping of the liver.

Administer a standard dose of Gadoxetic acid (e.g., 0.025 mmol/kg body weight)

intravenously.

Acquire dynamic T1-weighted images with high temporal resolution covering the arterial,

portal venous, and transitional phases (typically for the first 5-10 minutes post-injection).

Acquire post-contrast T1 maps during the hepatobiliary phase (approximately 20 minutes

post-injection).

Image Analysis:

Perform motion correction on the dynamic image series.

Place regions of interest (ROIs) in the liver parenchyma (avoiding large vessels), the

abdominal aorta (to derive the arterial input function - AIF), and the main portal vein (to

derive the portal venous input function - PVIF).

Convert the signal intensity-time curves from the ROIs into Gadoxetic acid concentration-

time curves.

Pharmacokinetic Modeling:

Utilize a pharmacokinetic model, such as the dual-input two-compartment model, to

analyze the concentration-time data.[16][17] This model considers the dual blood supply to

the liver and the exchange of the contrast agent between the blood plasma, the

extracellular extravascular space, and the hepatocytes.

Fit the model to the data to estimate key quantitative parameters, including the hepatocyte

uptake rate (ki or K1) and the efflux rate (kef or k21).
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Data Interpretation: The estimated parameters provide a quantitative measure of regional

and global liver function. Reduced uptake rates may indicate hepatocellular dysfunction or

reduced transporter expression.

Conclusion
The quantitative analysis of Gadoxetic acid uptake is a powerful tool in both clinical research

and drug development. The provided protocols and data serve as a foundational resource for

implementing these techniques. For in vitro studies, careful validation of the cell system and

analytical methods is paramount for generating reliable and reproducible data. For in vivo

studies, robust image acquisition and advanced pharmacokinetic modeling are essential for

accurate quantification of liver function. By applying these methodologies, researchers and

drug development professionals can gain valuable insights into liver physiology, disease states,

and the potential for drug-induced liver injury and drug-drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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